![molecular formula C26H21NO2 B15173629 Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate CAS No. 918339-73-8](/img/structure/B15173629.png)
Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate is an organic compound that features a pyrene moiety attached to an amino phenyl propanoate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate typically involves the reaction of pyrene-1-amine with 4-bromophenylpropanoate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate has several scientific research applications, including:
Chemistry: Used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into DNA, affecting its structure and function. Additionally, the compound can interact with proteins, altering their conformation and activity. These interactions can lead to various biological effects, including changes in gene expression and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 3-[4-(pyren-1-ylamino)phenyl]propanoate
Uniqueness
Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to intercalate into DNA. This makes it particularly useful in applications requiring fluorescence detection and DNA interaction studies .
Eigenschaften
CAS-Nummer |
918339-73-8 |
|---|---|
Molekularformel |
C26H21NO2 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
methyl 3-[4-(pyren-1-ylamino)phenyl]propanoate |
InChI |
InChI=1S/C26H21NO2/c1-29-24(28)16-7-17-5-12-21(13-6-17)27-23-15-11-20-9-8-18-3-2-4-19-10-14-22(23)26(20)25(18)19/h2-6,8-15,27H,7,16H2,1H3 |
InChI-Schlüssel |
LOFHJTWAGSFKHX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CC=C(C=C1)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B15173550.png)
![5-Methyl-2,6,7,11-tetraazatricyclo[7.4.0.0^{3,7}]trideca-1,3,5,8-tetraene hydrochloride](/img/structure/B15173551.png)
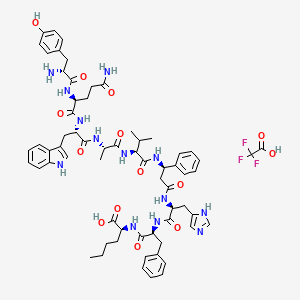
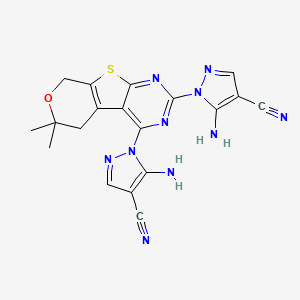
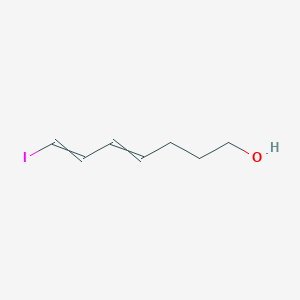
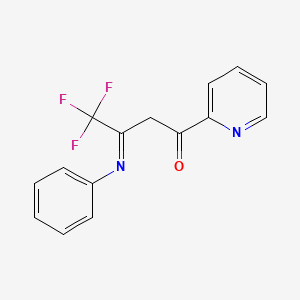
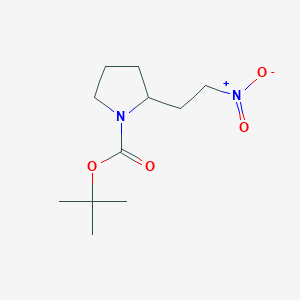
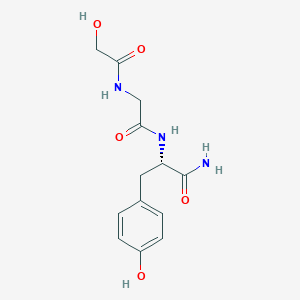
![2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15173582.png)
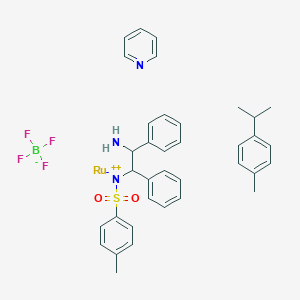
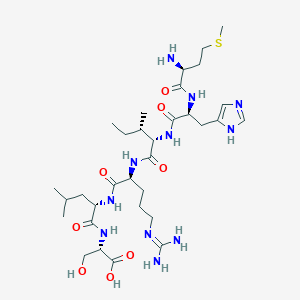
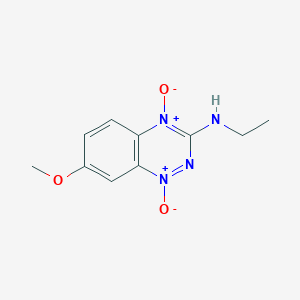
![2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro-](/img/structure/B15173613.png)

